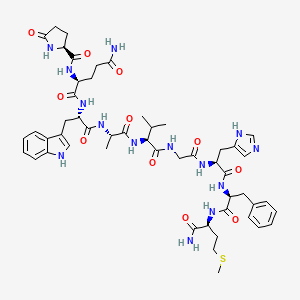
Levocetirizina
Descripción general
Descripción
La levocetirizina es un antihistamínico de segunda generación que se usa principalmente para tratar los síntomas asociados con la rinitis alérgica crónica y la urticaria idiopática crónica . Es el R-enantiómero de la cetirizina y tiene una mayor afinidad por el receptor H1 de la histamina que la cetirizina . La this compound es conocida por su eficacia en la reducción de síntomas alérgicos como estornudos, goteo nasal y picazón .
Aplicaciones Científicas De Investigación
La levocetirizina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de la separación enantiomérica y la síntesis quiral.
Biología: La this compound se estudia por sus efectos sobre los receptores de la histamina y su papel en las respuestas alérgicas.
Industria: La this compound se utiliza en la industria farmacéutica para el desarrollo de medicamentos antihistamínicos.
Mecanismo De Acción
La levocetirizina ejerce sus efectos inhibiendo selectivamente los receptores H1 de la histamina . Esta acción evita que la histamina se una a estos receptores, reduciendo así los síntomas como la contracción del músculo liso, el aumento de la permeabilidad vascular y la estimulación de los receptores de la tos . Los objetivos moleculares incluyen los receptores H1 de la histamina ubicados en el tracto gastrointestinal, los vasos sanguíneos y el tracto respiratorio .
Compuestos similares:
Cetirizina: La this compound es el R-enantiómero de la cetirizina y tiene una mayor afinidad por el receptor H1.
Hidroxicina: Un antihistamínico de primera generación, la hidroxicina es más sedante y tiene un rango más amplio de usos.
Singularidad de la this compound: La singularidad de la this compound radica en su alta afinidad por el receptor H1 y sus efectos sedantes reducidos en comparación con los antihistamínicos de primera generación . Proporciona un alivio efectivo de los síntomas con un menor riesgo de somnolencia, lo que la convierte en una opción preferida para muchos pacientes .
Análisis Bioquímico
Biochemical Properties
Levocetirizine functions as an H1-receptor antagonist, selectively inhibiting the action of histamine, a compound involved in allergic reactions. By binding to H1 receptors, levocetirizine prevents histamine from exerting its effects, such as smooth muscle contraction and increased vascular permeability . This interaction is crucial in reducing symptoms like itching, sneezing, and runny nose associated with allergies .
Cellular Effects
Levocetirizine impacts various cell types, particularly those involved in allergic responses. It inhibits the release of pro-inflammatory cytokines from mast cells and basophils, reducing inflammation . Additionally, levocetirizine affects cell signaling pathways by blocking histamine-induced activation of these pathways, leading to decreased expression of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, levocetirizine acts as an inverse agonist at the histamine H1 receptor. This means it not only blocks histamine from binding but also reduces the receptor’s baseline activity . Levocetirizine’s high affinity for the H1 receptor ensures that it effectively competes with histamine, thereby preventing allergic symptoms .
Temporal Effects in Laboratory Settings
In laboratory settings, levocetirizine has shown stability over time, maintaining its efficacy in inhibiting histamine-induced reactions . Long-term studies indicate that levocetirizine continues to be effective in reducing allergic symptoms without significant degradation . Its effects may diminish with prolonged use due to receptor desensitization .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of levocetirizine vary with dosage. At therapeutic doses, it effectively reduces allergic symptoms without significant adverse effects . At higher doses, levocetirizine can cause sedation and other side effects, indicating a threshold beyond which its safety profile diminishes .
Metabolic Pathways
Levocetirizine is minimally metabolized in the liver, with the majority of the drug being excreted unchanged in the urine . The metabolic pathways involved include oxidation, glucuroconjugation, and taurine conjugation . These pathways ensure that levocetirizine is efficiently cleared from the body, reducing the risk of accumulation and toxicity .
Transport and Distribution
Levocetirizine is rapidly absorbed and widely distributed throughout the body . It binds extensively to plasma proteins, which facilitates its transport in the bloodstream . The drug’s distribution is relatively restricted, with a volume of distribution indicating limited tissue penetration .
Subcellular Localization
Levocetirizine’s subcellular localization is primarily within the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane . This localization is crucial for its function as an antihistamine, allowing it to effectively block histamine’s actions at its site of release .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La levocetirizina se sintetiza a través de un proceso de varios pasos. Un método común involucra la oxidación catalítica de la L-hidroxicina utilizando un catalizador de paladio-carbono para producir this compound . Las condiciones de reacción típicamente incluyen un ambiente de temperatura y presión controladas para asegurar altas tasas de conversión y selectividad.
Métodos de producción industrial: En entornos industriales, la this compound a menudo se produce por hidrocloración de la this compound preparada para formar una sal, seguida de recristalización para obtener this compound dihidrocloruro . Este método asegura una alta pureza óptica y se considera respetuoso con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones: La levocetirizina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse para formar varios metabolitos, como dihidrodiol y derivados de N-óxido.
Reducción: Aunque menos comunes, las reacciones de reducción pueden ocurrir en condiciones específicas.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente involucrando sus anillos aromáticos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como cloro o bromo.
Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, que se pueden analizar más a fondo para determinar sus propiedades farmacológicas .
Comparación Con Compuestos Similares
Cetirizine: Levocetirizine is the R-enantiomer of cetirizine and has a higher affinity for the H1 receptor.
Loratadine: Another second-generation antihistamine, loratadine is less sedating but has a different chemical structure.
Hydroxyzine: A first-generation antihistamine, hydroxyzine is more sedating and has a broader range of uses.
Uniqueness of Levocetirizine: Levocetirizine’s uniqueness lies in its high affinity for the H1 receptor and its reduced sedative effects compared to first-generation antihistamines . It provides effective symptom relief with a lower risk of drowsiness, making it a preferred choice for many patients .
Propiedades
IUPAC Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCOCC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156294 | |
| Record name | Levocetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Levocetirizine selectively inhibits histamine H1 receptors. This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses in the nervous system. | |
| Record name | Levocetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
130018-77-8 | |
| Record name | (-)-Cetirizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130018-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levocetirizine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130018778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levocetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levocetirizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEVOCETIRIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U5EA9RT2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levocetirizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205-208 | |
| Record name | Levocetirizine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



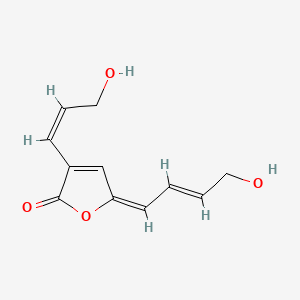

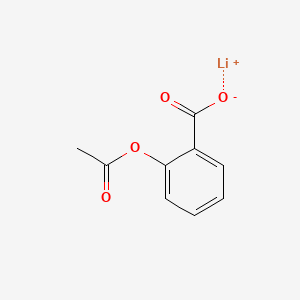
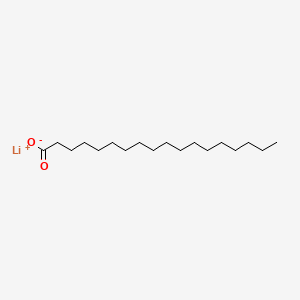
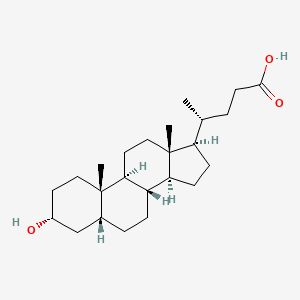
![(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1674888.png)
![[(E)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpent-2-enyl] 3-methylbutanoate](/img/new.no-structure.jpg)



